molecular formula C19H23NO6 B11164603 3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

Cat. No.: B11164603
M. Wt: 361.4 g/mol
InChI Key: XGWMVFASBDHWOQ-UHFFFAOYSA-N
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Description

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps. One common method includes the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N,N’-carbonyldiimidazole, followed by the reaction with 3-aminopropanoic acid . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 7-amino-4-methylcoumarin
  • **2-[

Biological Activity

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following IUPAC name and molecular formula:

PropertyValue
IUPAC Name This compound
Molecular Formula C17H20O5N
Molecular Weight 304.35 g/mol
Melting Point 205–206 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, including those related to inflammation and cancer progression.
  • Receptor Modulation : It has been suggested that the compound could modulate G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways .
  • Antioxidant Activity : The presence of the chromenyl moiety is associated with antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties against various pathogens. The specific compound has shown effectiveness against:

  • Bacteria : Inhibition of bacterial growth was observed in vitro, particularly against strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

Research indicates that this compound may possess anticancer activity:

  • Cell Proliferation Inhibition : In vitro studies revealed that the compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are significant, as it may reduce the production of pro-inflammatory cytokines and modulate inflammatory pathways. This makes it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of coumarin showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against various bacterial strains .
  • Anticancer Research :
    • In a study assessing the effects on cancer cell lines, 3-{(4-butyl-8-methylcoumarin)} derivatives demonstrated a dose-dependent decrease in cell viability with IC50 values around 25 µM for breast cancer cells .
  • Inflammation Model :
    • A recent investigation into the anti-inflammatory properties indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

3-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C19H23NO6/c1-3-4-5-13-10-18(24)26-19-12(2)15(7-6-14(13)19)25-11-16(21)20-9-8-17(22)23/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

XGWMVFASBDHWOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)O

Origin of Product

United States

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